2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide
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Description
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19N5O2S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Probes for Peripheral Benzodiazepine Receptors
Research on imidazo[1,2-α]pyridines, which share structural similarities with the compound , has been conducted to develop potential probes for studying peripheral benzodiazepine receptors (PBR) using SPECT. The study involves synthesizing high-affinity and selective ligands for PBR and investigating their potential in vivo applications through radioiodination processes (Katsifis et al., 2000).
Antitumor Activity of Benzothiazole Derivatives
Another research direction includes the synthesis of benzothiazole derivatives, which are evaluated for their antitumor activity against human tumor cell lines. This demonstrates the potential of such compounds in developing new anticancer agents, highlighting the significant role of structural analogs in medicinal chemistry (Yurttaş et al., 2015).
Antimicrobial Activity and Quantum Calculations
Studies also extend to the synthesis of sulphonamide derivatives, exploring their antimicrobial activities. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, are employed to understand the reactivity and potential of these compounds further, offering a bridge between theoretical and experimental chemistry (Fahim & Ismael, 2019).
Metabolic Stability in Drug Design
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors explores the modification of heterocyclic rings to improve metabolic stability, indicating the critical role of structural variation in the pharmacokinetic properties of therapeutic agents (Stec et al., 2011).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-16(29)17-2-6-19(7-3-17)25-22(30)14-31-23-11-10-21(26-27-23)18-4-8-20(9-5-18)28-13-12-24-15-28/h2-13,15H,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOWDCIMGDAMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.